molecular formula C7H10N2O3S B1528642 3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid CAS No. 1248059-06-4

3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid

Cat. No. B1528642
CAS RN: 1248059-06-4
M. Wt: 202.23 g/mol
InChI Key: IUNZNIJMQDFHAA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid” consists of a 1,2,4-oxadiazole ring attached to a propanoic acid group and a methylsulfanyl group . The exact 3D structure and conformation would depend on the specific conditions and environment.

Scientific Research Applications

Catalytic Applications

Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst for the synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols), demonstrating the potential of sulfur-containing catalysts in facilitating condensation reactions with high efficiency and recyclability (Tayebi et al., 2011).

Corrosion Inhibition

Oxadiazole derivatives have been studied for their corrosion inhibition properties for mild steel in sulfuric acid, showcasing how structural modifications of oxadiazoles can significantly enhance their protective ability against corrosion, thus highlighting their industrial applications in material preservation (Ammal et al., 2018).

Synthesis of Derivatives

The synthesis of various 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives has been achieved, with certain derivatives showing promising biological activities, such as antihypertensive effects. This underscores the compound's versatility in generating pharmacologically relevant molecules (Santilli & Morris, 1979).

Antimicrobial Activity

New benzimidazole derivatives, including those linked to 1,3,4-oxadiazole structures, have demonstrated potential antimicrobial activities. This indicates the role of oxadiazole derivatives in developing new antimicrobial agents, which is crucial for addressing the challenge of antibiotic resistance (El-masry et al., 2000).

Pharmacological Evaluation

N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides have been synthesized and evaluated for their antibacterial properties, revealing the potential of oxadiazole derivatives in contributing to the development of new antibacterial drugs. The study further supports the exploration of oxadiazole derivatives in pharmacological research (Siddiqui et al., 2014).

Mechanism of Action

properties

IUPAC Name

3-[3-(methylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-13-4-5-8-6(12-9-5)2-3-7(10)11/h2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNZNIJMQDFHAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NOC(=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid

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